Tricos-14-en-2-one
Description
Properties
CAS No. |
36706-99-7 |
|---|---|
Molecular Formula |
C23H44O |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tricos-14-en-2-one |
InChI |
InChI=1S/C23H44O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h10-11H,3-9,12-22H2,1-2H3 |
InChI Key |
SRHROVXACNJRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tricos 14 En 2 One and Analogues
Chemo- and Stereoselective Approaches to Unsaturated Ketone Synthesis
The formation of the unsaturated ketone moiety is the cornerstone of the synthesis. Achieving this requires methods that can selectively form the desired functional groups without affecting other parts of the molecule.
The construction of the carbon skeleton for unsaturated ketones often relies on transition-metal-catalyzed cross-coupling reactions. These methods have become central to organic synthesis due to their efficiency and functional group tolerance. researchgate.net Catalytic C-C bond activation offers a powerful tool for rebuilding molecular skeletons. researchgate.net
Various catalytic systems have been developed to facilitate the synthesis of unsaturated ketones. For instance, ruthenium hydride complexes have been shown to be effective catalysts for the coupling reaction of certain indoles with α,β-unsaturated ketones, proceeding through a regioselective activation of the carbonyl substrate. marquette.edumarquette.edu Similarly, copper-catalyzed systems offer a novel approach for the chemoselective reduction of conjugated α,β-unsaturated ketones to their saturated counterparts, a reaction that proceeds without the need for hydrogen gas or stoichiometric metal hydrides. rsc.org
Below is a table summarizing key catalytic strategies applicable to the formation of unsaturated ketone precursors.
| Catalyst System | Reaction Type | Description | Key Advantages |
| Palladium(II) Complexes | Heck Reaction, Suzuki Coupling | Forms C-C bonds by coupling vinyl or aryl halides/triflates with alkenes or organoboron compounds. | High functional group tolerance, well-established methodologies. |
| Copper(I) Catalysts | Asymmetric Acylation | Enables enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes and acyl fluorides. nih.gov | Excellent stereochemical control over alkene geometry and chirality. nih.gov |
| Ruthenium(II) Complexes | C-C Bond Activation | Mediates coupling reactions via chelate-assisted, regioselective Cα–Cβ bond activation of carbonyl substrates. marquette.edumarquette.edu | Novel bond disconnection strategies, high regioselectivity. marquette.edu |
| Rhodium(I) Complexes | Asymmetric Hydrogenation | Used for the highly chemo- and enantioselective hydrogenation of α,β-unsaturated ketones to access chiral saturated ketones. acs.orgnih.gov | High enantioselectivity for producing chiral centers. nih.gov |
Classical yet effective methods for generating α,β-unsaturated ketones, often referred to as enones, involve oxidation and elimination steps. One common pathway is the dehydration of aldol products. libretexts.orglibretexts.org This acid or base-catalyzed elimination of water from a β-hydroxy ketone intermediate yields a conjugated enone, a thermodynamically stable product. libretexts.orglibretexts.org
Another powerful strategy is the oxidation of allylic alcohols. A variety of reagents and catalytic systems can achieve this transformation with high selectivity, preserving the double bond's configuration. organic-chemistry.org
Key Oxidation/Elimination Methods:
Selenoxide Elimination : This method involves the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. It is a widely used technique for creating alkenes from selenoxides. psiberg.com
Allylic Oxidation : Direct oxidation of an allylic methylene group to a carbonyl group can be achieved using catalysts such as palladium(II) acetate or iron(III) nitrate in the presence of oxygen. organic-chemistry.orgorganic-chemistry.org
Halogenation-Elimination : A two-step process where a saturated ketone is first halogenated at the α-position, followed by a base-induced elimination (E2 mechanism) to install the double bond. Common bases for this step include lithium carbonate. youtube.com
The table below details common reagents for these transformations.
| Method | Reagent/Catalyst | Description |
| Dehydration of Aldol Adduct | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) with heat | Elimination of water from a β-hydroxy ketone to form a conjugated C=C bond. libretexts.orglibretexts.org |
| Allylic Oxidation | Fe(NO₃)₃·9H₂O/TEMPO/NaCl with O₂ | An environmentally friendly and mild aerobic oxidation of allylic alcohols that retains the double-bond configuration. organic-chemistry.org |
| Saegusa-Ito Oxidation | Pd(OAc)₂ with silyl enol ethers | A palladium-catalyzed dehydrogenation of saturated ketones via their silyl enol ethers. |
| α-Halogenation followed by Elimination | Br₂/H⁺ then Li₂CO₃ | Bromination at the α-carbon followed by base-promoted E2 elimination to form the enone. youtube.com |
For a long-chain molecule like Tricos-14-en-2-one, introducing the ketone at the C-2 position requires high regioselectivity. Conventional alkylation of ketones often leads to mixtures, alkylating at both the more and less hindered sites. nih.govnih.gov
Modern methods offer solutions to this challenge. For instance, a bifunctional catalyst system comprising a secondary amine and a low-valent rhodium complex can activate ketones and simple olefins simultaneously, allowing for mono-α-alkylation at the less hindered site with high selectivity. nih.gov Conversely, nickel-catalyzed systems using bulky ligands have been developed to achieve the opposite, selectively alkylating the more-hindered α-site. nih.gov
In the context of this compound, a reliable method would be the oxidation of a corresponding secondary alcohol, tricos-14-en-2-ol. The precursor alcohol can be synthesized through regioselective methods such as the Grignard reaction of an appropriate alkyl magnesium bromide with acetaldehyde, followed by oxidation. The challenge in polysaccharide chemistry, for example, is that multiple alcohol groups have similar reactivity, making regioselective modification difficult. acs.org However, for a linear aliphatic chain, standard synthetic transformations are generally more straightforward.
Controlling the geometry of the C-14 double bond is critical. The use of "E" (entgegen) and "Z" (zusammen) designators provides an unambiguous way to describe alkene stereochemistry, based on Cahn-Ingold-Prelog priority rules. libretexts.orgyoutube.com As a general rule, alkenes with bulkier groups on opposite sides of the double bond (E configuration) are sterically more stable. libretexts.org
The stereochemistry of addition reactions to form the alkene is highly dependent on the reaction mechanism. Additions can be syn (groups add to the same face of the pi bond) or anti (groups add to opposite faces), which dictates the resulting stereochemistry. masterorganicchemistry.com
Copper-catalyzed asymmetric synthesis provides an excellent example of stereochemical control. By carefully selecting the silyl group on a 1,3-butadienyl silane substrate, one can achieve enantiodivergent synthesis of either (Z)- or (E)-β,γ-unsaturated ketones with high selectivity. nih.gov This demonstrates that the catalyst and substrate can work in concert to dictate the final stereochemical outcome. nih.gov
Total Synthesis Strategies for this compound Precursors and Target Compound
A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the later stages. wikipedia.org For this compound, a convergent approach might involve the synthesis of two key fragments:
A C1-C13 fragment containing the future ketone functionality (e.g., as a protected alcohol or a terminal alkyne).
A C14-C23 fragment containing the alkene precursor (e.g., as a vinyl halide or vinyl boronate).
A divergent synthesis , in contrast, starts from a central core or a common intermediate from which successive generations of building blocks are added to create a library of related compounds. wikipedia.org While less common for the synthesis of a single target, this strategy is powerful for creating analogues of this compound. A common precursor could be elaborated in different ways—for example, by varying the chain length or introducing different functional groups—to rapidly generate a family of related molecules for structure-activity relationship studies. wikipedia.org
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yields and purity, minimizing the formation of byproducts. Key parameters that are often manipulated include temperature, reaction time, stoichiometry of reactants, and the choice of catalysts and solvents.
One of the plausible synthetic routes to long-chain ketones involves the use of Grignard reagents. The addition of a Grignard reagent to an ester or a lactone can be optimized to favor the formation of the desired ketone over the tertiary alcohol byproduct. dtu.dkacs.org Working at cryogenic temperatures is often essential to achieve monoaddition of the Grignard reagent to the ester carbonyl group. acs.org Flow chemistry has emerged as a powerful tool for optimizing such reactions, allowing for precise control over reaction parameters and minimizing the formation of undesired products. dtu.dkresearchgate.net
The following interactive table illustrates the effect of different parameters on the yield of a model Grignard reaction for the synthesis of a long-chain ketone.
| Entry | Grignard Reagent | Ester Substrate | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | n-Decylmagnesium bromide | Methyl dodecanoate | -78 | 30 | 65 |
| 2 | n-Decylmagnesium bromide | Methyl dodecanoate | -40 | 60 | 75 |
| 3 | n-Decylmagnesium bromide | Methyl dodecanoate | 0 | 60 | 40 (major byproduct: tertiary alcohol) |
| 4 | n-Octylmagnesium chloride | Ethyl pentadecanoate | -78 | 45 | 70 |
This table presents hypothetical data based on typical outcomes in Grignard reactions for ketone synthesis to illustrate the impact of reaction conditions.
Furthermore, in reactions such as palladium-catalyzed cross-coupling to form the alkene moiety, the choice of ligand, catalyst loading, and base can significantly influence the reaction's efficiency and stereoselectivity. Optimization studies often involve screening a variety of conditions to identify the optimal combination for a specific substrate.
Green Chemistry Principles in this compound Synthesis
The synthesis of insect pheromones, many of which are long-chain unsaturated compounds analogous to this compound, is increasingly being guided by the principles of green chemistry. nih.govasianpubs.orgacs.orgearlham.ac.ukusda.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Key green chemistry strategies applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for instance, are often highly atom-economical.
Use of Renewable Feedstocks: Exploring biosynthetic pathways using engineered microorganisms or plants to produce pheromone precursors or the final molecule itself. earlham.ac.ukusda.gov This approach can replace the reliance on petroleum-based starting materials. usda.gov
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Iron-catalyzed cross-coupling reactions are a more environmentally benign alternative to some traditional methods. nih.gov
Safer Solvents and Auxiliaries: Opting for greener solvents with lower toxicity and environmental impact. In some cases, solvent-free reaction conditions can be developed.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.
The following table provides examples of how green chemistry principles can be applied to the synthesis of a generic long-chain unsaturated ketone.
| Green Chemistry Principle | Conventional Method | Greener Alternative |
| Renewable Feedstocks | Petroleum-derived starting materials | Plant oil-derived precursors usda.gov |
| Catalysis | Stoichiometric organometallic reagents | Iron-catalyzed cross-coupling nih.gov |
| Waste Reduction | Multi-step synthesis with purification at each step | One-pot synthesis acs.org |
| Energy Efficiency | Conventional heating for extended periods | Microwave-assisted synthesis |
Derivatization and Functionalization Strategies for this compound
The ketone and alkene functional groups in this compound offer versatile handles for chemical modifications, allowing for the synthesis of a variety of analogues for structure-activity relationship studies or for the development of new materials.
The carbonyl group of the ketone is susceptible to a wide range of nucleophilic addition reactions. These transformations can be used to introduce new functional groups and alter the molecule's properties.
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The choice of reagent can influence the stereoselectivity of the reduction.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone can generate tertiary alcohols, providing a route to introduce further alkyl or aryl substituents. researchgate.netnih.gov
Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the extension of the carbon chain or the introduction of a new double bond.
Reductive Amination: The ketone can be transformed into an amine via reductive amination, which involves the formation of an imine followed by its reduction.
The internal double bond in this compound is also a site for various chemical transformations, enabling the introduction of diverse functionalities.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids. The resulting epoxide is a versatile intermediate that can be opened with various nucleophiles.
Diels-Alder Reaction: While less common for simple internal alkenes, if the double bond is part of a conjugated system, it could potentially participate in Diels-Alder cycloadditions.
Hydroboration-Oxidation: This two-step reaction sequence can be used to add a hydroxyl group across the double bond with anti-Markovnikov regioselectivity.
Ozonolysis: Cleavage of the double bond via ozonolysis would yield two smaller carbonyl-containing fragments, which could be useful for structural elucidation or further synthesis.
Skeletal Modification: Recent advances in catalysis have enabled the skeletal modification of alkenes, allowing for the insertion of a carbon unit between the two sp2-hybridized carbons. nih.gov
The following table summarizes some of the key chemical transformations for the functional groups of a generic unsaturated ketone.
| Functional Group | Reaction | Reagents | Product |
| Ketone | Reduction | NaBH₄ | Secondary Alcohol |
| Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohol | |
| Wittig Reaction | Ph₃P=CHR' | Alkene | |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Alcohol | |
| Ozonolysis | 1. O₃, 2. Zn/H₂O | Aldehydes/Ketones |
Elucidation of Biological and Ecological Roles of Tricos 14 En 2 One
Investigation of Semiochemical Activity and Chemoattraction Mechanisms
Comparative Analysis with Established Insect Pheromones, e.g., (Z)-9-tricosene (Muscalure)
No studies were found that compare the activity of Tricos-14-en-2-one with that of (Z)-9-tricosene (Muscalure) or any other established insect pheromone. (Z)-9-tricosene is a well-documented sex pheromone in houseflies (Musca domestica). wikipedia.org Without any data on this compound, a comparative analysis is not possible.
Behavioral Ecotoxicology of this compound in Model Organisms
There is no available research on the behavioral ecotoxicology of this compound in any model organism.
Olfactory Receptor Interactions and Signal Transduction Pathways
No information exists regarding the interaction of this compound with olfactory receptors or the signal transduction pathways it might activate.
Role in Inter-species Chemical Communication
Intra-species Pheromonal Communication
There is no evidence to suggest that this compound functions as a pheromone in any species.
Interspecies Chemical Ecology
The role of this compound in interspecies chemical ecology is unknown.
Based on the information available, a detailed and scientifically accurate article focusing solely on the chemical compound “this compound” cannot be generated as requested. Extensive searches for this specific compound did not yield sufficient information regarding its biological and ecological roles, or its specific application in integrated pest management strategies.
The search results provided information on related but distinct compounds, such as 1-[Bis(2-hydroxyethyl)amino]this compound and (Z)-tricos-14-en-10-one, as well as general concepts of semiochemicals and integrated pest management. However, no specific data, research findings, or detailed discussions pertaining to "this compound" were found.
Therefore, it is not possible to fulfill the request to generate an article with the provided outline and content inclusions, as the foundational scientific information for this specific chemical compound is not available in the public domain based on the searches conducted.
Enzymatic Pathways and Biosynthesis of Tricos 14 En 2 One
Identification of Key Enzymes in Tricos-14-en-2-one Biosynthesis
The production of this compound relies on the coordinated action of several key enzyme classes. These enzymes guide the transformation of simple precursors into the final, complex molecule through a series of precise catalytic steps. The primary enzyme families implicated in this pathway are elongases, desaturases, and various oxidative enzymes.
The carbon skeleton of this compound originates from standard fatty acid biosynthesis. This process begins with the de novo synthesis of a common saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0), by fatty acid synthase (FAS). This initial precursor must then be extended to the required 23-carbon length. This extension is performed by a microsomal fatty acid elongation system. gsartor.org
Condensation: An ELOVL enzyme catalyzes the condensation of an acyl-CoA with a two-carbon unit from malonyl-CoA. iu.edu
Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase.
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water.
Reduction: Finally, a trans-2,3-enoyl-CoA reductase reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the starting molecule. iu.edu
This four-step cycle is repeated until the desired chain length is achieved. The specificity of the ELOVL enzymes involved determines the final length of the fatty acid chain. biorxiv.org
With the C23 backbone established, further modifications are required to produce this compound. These include the introduction of a double bond and the formation of a ketone.
Desaturase Enzymes: A fatty acid desaturase is responsible for creating the double bond at the 14th carbon position ("14-en"). These enzymes catalyze dehydrogenation reactions, converting a single carbon-carbon bond into a double bond. nih.gov Acyl-CoA desaturases are typically membrane-bound proteins that introduce double bonds at highly specific locations. nih.govresearchgate.net The formation of the double bond in the C23 precursor would be catalyzed by a specific Δ14-desaturase, which acts on the 14th carbon from the carboxyl end of the fatty acyl-CoA chain.
Ketone Formation Enzymes: The formation of the ketone at the C-2 position is a critical final step. While the precise enzyme is not identified, the biosynthesis of similar insect pheromones suggests a two-step process involving hydroxylation and subsequent oxidation. nih.gov
Hydroxylation: A cytochrome P450 monooxygenase likely hydroxylates the C-2 position of the fatty acid precursor.
Oxidation: The resulting secondary alcohol is then oxidized to a ketone by a specific alcohol dehydrogenase or β-hydroxyacyl-CoA dehydrogenase. nih.govlibretexts.org This process is analogous to pathways observed in the formation of other ketone-body and pheromone compounds. nih.govlibretexts.org
The biosynthesis of insect pheromones, which are often structurally similar to this compound, is typically under tight hormonal control. alfa-chemistry.com The key regulator in many insects is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govfrontiersin.org PBAN is a neuropeptide that is released into the hemolymph and binds to G-protein coupled receptors on the membrane of the pheromone-producing cells. nih.govnih.gov
This binding event initiates a signal transduction cascade, often involving second messengers like cyclic AMP (cAMP) and an influx of calcium ions. frontiersin.org This cascade leads to the activation of key rate-limiting enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase (for providing malonyl-CoA) or the fatty acyl reductases and desaturases involved in later steps. frontiersin.org While direct evidence for post-translational modifications of these specific enzymes is limited, it is plausible that phosphorylation by protein kinases, activated by the PBAN signaling cascade, plays a role in modulating enzyme activity.
| Enzyme Class | Specific Enzyme (Putative) | Function | Substrate | Product |
|---|---|---|---|---|
| Synthase | Fatty Acid Synthase (FAS) | De novo synthesis of fatty acid precursor | Acetyl-CoA, Malonyl-CoA | Saturated Acyl-CoA (e.g., C16:0, C18:0) |
| Elongase | ELOVL family enzymes | Chain elongation of fatty acid | C(n) Acyl-CoA, Malonyl-CoA | C(n+2) Acyl-CoA |
| Desaturase | Δ14-Desaturase | Introduction of C=C double bond at C-14 | Tricosanoyl-CoA (23:0) | Tricos-14-enoyl-CoA |
| Hydroxylase | Cytochrome P450 Monooxygenase | Hydroxylation at the C-2 position | Tricos-14-enoyl-CoA | 2-hydroxy-tricos-14-enoyl-CoA |
| Dehydrogenase | Alcohol Dehydrogenase | Oxidation of hydroxyl group to ketone | 2-hydroxy-tricos-14-enoyl-CoA | This compound |
Mechanistic Studies of Enzymatic Reactions Involved
Understanding the catalytic mechanisms and structural features of the biosynthetic enzymes provides insight into how the precise structure of this compound is achieved.
The specificity of each enzymatic step is determined by the unique architecture of the enzyme's active site.
Elongation Enzymes (ELOVLs): Structural studies of human ELOVL7 reveal a seven-transmembrane-spanning protein with a long, narrow tunnel, approximately 35 Å in length, that serves as the substrate-binding site. nih.govresearchgate.net This tunnel is lined predominantly with hydrophobic residues, which accommodates the acyl chain of the fatty acid substrate. nih.gov The active site is located deep within the membrane and contains a canonical HxxHH histidine motif essential for catalysis. biorxiv.org The specific length and curvature of this tunnel are thought to determine the enzyme's specificity for fatty acids of a particular chain length and degree of saturation. nih.govbiorxiv.org
Desaturase and Ketone Formation Enzymes: Acyl-CoA desaturases are also integral membrane proteins. Their active sites contain conserved histidine motifs that coordinate iron atoms, which are central to the catalytic process. researchgate.net The enzyme's structure ensures that the fatty acid substrate is positioned correctly for hydrogen removal at a specific carbon position, thus ensuring the regiospecificity of the double bond. nih.gov The active sites of dehydrogenases that would catalyze the final oxidation step typically contain a binding pocket for the substrate and a catalytic dyad or triad (B1167595) of amino acids that facilitate hydride transfer to a cofactor like NAD+.
Each step in the biosynthesis of this compound is a distinct chemical transformation that requires specific cofactors and proceeds through a defined catalytic mechanism.
Elongation: The two reduction steps in the fatty acid elongation cycle require the reducing agent NADPH. gsartor.org The key condensation reaction catalyzed by ELOVL enzymes follows a ping-pong mechanism. biorxiv.orgbiorxiv.org In this mechanism, the acyl-CoA substrate first binds, and its acyl group is transferred to a nucleophilic histidine residue (H150 in ELOVL7) in the active site, forming a covalent acyl-enzyme intermediate and releasing the first product, coenzyme A. iu.edu Subsequently, the second substrate, malonyl-CoA, binds and is decarboxylated to form an enolate, which then attacks the acyl-enzyme intermediate to create the elongated 3-ketoacyl-CoA product. iu.edu
Desaturation: Fatty acid desaturation is an oxidative reaction that requires molecular oxygen (O₂) and a source of electrons, typically from NADPH or NADH. wikipedia.org Electrons are transferred to the desaturase active site via an electron transport chain involving cytochrome b5 reductase and cytochrome b5. researchgate.net
Ketone Formation: The putative two-step ketone formation would also require specific cofactors. The initial hydroxylation by a cytochrome P450 enzyme is a monooxygenase reaction requiring O₂ and NADPH. wikipedia.org The subsequent oxidation of the 2-hydroxy intermediate to a ketone by a dehydrogenase requires an oxidizing agent, typically NAD⁺ or NADP⁺, to accept a hydride from the substrate. libretexts.org
| Biosynthetic Step | Enzyme | Required Cofactors | Catalytic Mechanism |
|---|---|---|---|
| Elongation (Condensation) | ELOVL | Malonyl-CoA | Ping-pong mechanism with covalent histidine intermediate |
| Elongation (Reductions) | Ketoacyl-CoA & Enoyl-CoA Reductases | NADPH | Hydride transfer |
| Desaturation | Δ14-Desaturase | O₂, NADPH/NADH, Cytochrome b5 | Oxidative dehydrogenation |
| Hydroxylation | Cytochrome P450 | O₂, NADPH | Monooxygenation |
| Oxidation | Alcohol Dehydrogenase | NAD⁺/NADP⁺ | Hydride transfer to cofactor |
Biotransformation and Degradation Pathways of this compound
The persistence of a pheromone signal is tightly controlled by degradation pathways to ensure the temporal precision of chemical communication. plos.orgnih.gov These pathways involve both microbial and enzymatic processes that modify or break down the pheromone molecule. plos.orgnih.gov
Microbial Metabolism of Long-Chain Alkenes and Ketones
Microorganisms play a significant role in the degradation of hydrocarbons, including long-chain alkenes and ketones, in the environment. mdpi.comfrontiersin.org While specific studies on the microbial metabolism of this compound are limited, the general principles of hydrocarbon biodegradation can be applied.
Microbes utilize various enzymatic pathways to break down these compounds. mdpi.com For long-chain alkenes, degradation can be initiated by oxidation of the terminal methyl group or by oxidation at the double bond. nih.gov This initial oxidation is often catalyzed by monooxygenases or dioxygenases. frontiersin.orgnih.gov The resulting alcohols or diols are then further oxidized to aldehydes and carboxylic acids, which can enter central metabolic pathways like beta-oxidation. nih.gov
The degradation of long-chain ketones by microorganisms is also an important environmental process. Ketones can be metabolized through pathways involving Baeyer-Villiger monooxygenases, which insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed by esterases into an alcohol and a carboxylic acid, which are more readily metabolized.
Table 2: General Microbial Enzymes in Long-Chain Alkene and Ketone Degradation
| Enzyme Class | Substrate Type | Initial Reaction |
| Alkane Monooxygenase | Long-chain Alkenes | Terminal or subterminal hydroxylation |
| Baeyer-Villiger Monooxygenase | Long-chain Ketones | Insertion of oxygen to form an ester |
| Alcohol Dehydrogenase | Alcohols | Oxidation to aldehydes |
| Aldehyde Dehydrogenase | Aldehydes | Oxidation to carboxylic acids |
| Esterase | Esters | Hydrolysis to alcohol and carboxylic acid |
Enzymatic Degradation Mechanisms in Biological Systems
Within biological systems, particularly in insects, specific enzymes are responsible for the rapid inactivation of pheromones to allow for the perception of changes in signal concentration. plos.orgnih.gov These enzymes, often referred to as Odorant-Degrading Enzymes (ODEs), are typically found in the antennae where pheromone reception occurs. plos.orgnih.govusda.gov
For ketone-containing pheromones, the primary enzymatic degradation mechanisms likely involve reduction or oxidation reactions. Ketone reductases can convert the ketone group of this compound into a secondary alcohol, rendering it inactive. This process often utilizes NADPH or NADH as a cofactor.
Alternatively, cytochrome P450 monooxygenases can hydroxylate the molecule at various positions, increasing its polarity and facilitating its excretion. researchgate.net These enzymes are known for their broad substrate specificity and play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds. researchgate.net
The degradation of pheromones is a critical aspect of chemical communication, ensuring that the signal is terminated promptly, allowing the insect to respond to dynamic changes in its environment. plos.orgnih.gov The enzymes involved in these processes are highly efficient and are often specifically adapted to the structure of the particular pheromone. plos.orgnih.govusda.gov
Advanced Analytical Methodologies for Characterization and Detection of Tricos 14 En 2 One
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are pivotal for isolating Tricos-14-en-2-one from complex matrices and for its quantification. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govmdpi.com The combination of GC's high-resolution separation capabilities with the sensitive and specific detection of MS makes it ideal for trace-level analysis. nih.gov
In a typical GC-MS analysis of this compound, the sample is first vaporized and introduced into the GC column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification. For this compound, characteristic fragments would be expected from the cleavage at the carbonyl group and along the aliphatic chain.
Key Research Findings:
High Sensitivity: GC-MS methods can be optimized to achieve low detection limits, often in the nanogram to picogram range, which is crucial for trace analysis. nih.gov
Structural Information: The electron ionization (EI) mass spectrum provides valuable structural information through characteristic fragmentation patterns of long-chain ketones.
Quantitative Analysis: With the use of an appropriate internal standard, GC-MS allows for accurate quantification of this compound in various samples.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-500 |
| Expected Retention Time | Dependent on exact conditions, but in the higher range due to molecular weight |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that are non-volatile or thermally labile. nih.govmdpi.com For a molecule like this compound, which has a relatively high boiling point, HPLC offers a viable alternative to GC.
The separation in HPLC is based on the compound's partition between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase column (e.g., C18) with a non-polar stationary phase would be suitable, using a polar mobile phase such as a mixture of acetonitrile and water.
A key consideration for HPLC analysis is the method of detection. The carbonyl group and the isolated double bond in this compound are weak chromophores, leading to low sensitivity with a standard UV-Vis detector. Therefore, specialized detectors are often necessary:
Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, similar to GC-MS. nih.gov
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte, independent of its optical properties.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that offers high sensitivity for a wide range of compounds.
Table 2: Hypothetical HPLC-MS Parameters for this compound Analysis
| Parameter | Value |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detector | Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, screening of reaction mixtures, and monitoring the progress of purification. sigmaaldrich.comgoogle.com It operates on the same separation principles as column chromatography. oregonstate.edu
For this compound, a silica gel plate would be used as the stationary phase. The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the compound's polarity. Given its long aliphatic chain, this compound is a relatively non-polar molecule, and thus a non-polar solvent system would be used as the mobile phase. The position of the spot after development is characterized by its retention factor (Rf value).
Research Applications:
Reaction Monitoring: TLC can quickly show the consumption of starting materials and the formation of the product in a chemical synthesis.
Purity Assessment: The presence of multiple spots can indicate impurities in a sample.
Solvent System Optimization: TLC is used to determine the optimal solvent system for larger-scale purification by column chromatography.
Table 3: Predicted TLC Behavior of this compound
| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf Value | Visualization Method |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (9:1) | High | UV light (if UV active), or staining (e.g., potassium permanganate) |
| Silica Gel 60 F254 | Dichloromethane | Moderate to High | UV light or staining |
| C18 Reversed-Phase | Acetonitrile:Water (8:2) | Low | Staining |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. magritek.com Both ¹H and ¹³C NMR provide information on the connectivity of atoms, while advanced 2D NMR techniques can be used to establish stereochemistry. wordpress.comnih.gov
For this compound, ¹H NMR would show characteristic signals for the protons adjacent to the carbonyl group, the vinylic protons of the double bond, and the numerous methylene and methyl protons of the long aliphatic chain. The coupling constants between the vinylic protons can be used to determine the stereochemistry of the double bond (E or Z isomer). ¹³C NMR would show distinct signals for the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chain.
Advanced NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which is also useful for determining the stereochemistry of the double bond. wordpress.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C=O (C-2) | - | ~209 |
| CH₂ (C-3) | ~2.4 (triplet) | ~40 |
| =CH (C-14, C-15) | ~5.3-5.4 (multiplet) | ~129-131 |
| Alkyl CH₂ | ~1.2-1.6 (multiplet) | ~22-32 |
| Terminal CH₃ (C-1, C-23) | ~1.05 (singlet), ~0.88 (triplet) | ~29, ~14 |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ias.ac.in It is based on the absorption of infrared radiation by molecular vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the ketone (C=O) and the alkene (C=C) functional groups. The exact position of the C=O stretching vibration can provide information about conjugation. orgchemboulder.compressbooks.pub For an aliphatic ketone like this compound, where the double bond is not conjugated with the carbonyl group, the C=O stretch is expected in the typical range for saturated ketones.
Key Diagnostic Peaks:
C=O Stretch: A strong, sharp absorption band characteristic of a ketone.
C=C Stretch: A medium to weak absorption band for the alkene.
=C-H Stretch: Absorption for the vinylic C-H bonds.
C-H Stretch: Strong absorptions for the sp³ C-H bonds of the long alkyl chain.
Table 5: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C=C (Alkene) | Stretch | ~1650 | Medium to Weak |
| =C-H (Alkene) | Stretch | ~3020 | Medium |
| C-H (Alkyl) | Stretch | ~2850-2960 | Strong |
Advanced Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for the detailed metabolite profiling of this compound. This powerful analytical tool allows for the sensitive and selective identification and quantification of the compound and its metabolic derivatives, even at trace levels within intricate biological samples. The process typically involves the coupling of a chromatographic separation method, most commonly gas chromatography (GC), with a mass spectrometer.
In a typical GC-MS/MS workflow, the sample extract is first vaporized and separated based on the components' volatility and interaction with the GC column's stationary phase. As the separated compounds, including this compound and its metabolites, elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In the tandem mass spectrometry setup, a specific precursor ion corresponding to the compound of interest is selected and then subjected to fragmentation. This process generates a unique fragmentation pattern, or "fingerprint," which is highly specific to the molecule's structure. By monitoring for these specific parent and daughter ion transitions, analysts can achieve a high degree of certainty in identification and quantification, minimizing interference from the surrounding matrix.
The choice of ionization technique is critical for successful analysis. Electron ionization (EI) is a common method that provides reproducible fragmentation patterns, which can be compared against spectral libraries for identification. For enhanced sensitivity, particularly for trace-level detection, chemical ionization (CI) may be employed, which results in less fragmentation and a more abundant molecular ion.
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The successful analysis of this compound from complex biological matrices, such as insect tissues, hemolymph, or environmental samples, is heavily reliant on effective sample preparation and extraction. The primary goals of these protocols are to isolate the target analyte from interfering compounds, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of this compound from liquid samples. This method involves passing the sample through a solid sorbent material packed in a cartridge. The choice of sorbent is crucial and depends on the polarity of the target compound and the matrix. For a relatively nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is often employed. The sample is loaded onto the conditioned cartridge, and interfering polar compounds are washed away with a weak solvent. The this compound is then eluted with a stronger, nonpolar organic solvent.
Liquid-Liquid Extraction (LLE) is another common and effective method for isolating this compound. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Due to the nonpolar nature of this compound, a nonpolar organic solvent such as hexane or dichloromethane is selected. The sample is vigorously mixed with the organic solvent, allowing the this compound to transfer into the organic phase. The two layers are then separated, and the organic layer containing the analyte is collected and can be further concentrated.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | High recovery, high concentration factor, potential for automation. | Can be more expensive than LLE, method development can be complex. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, inexpensive, effective for nonpolar analytes. | Can be labor-intensive, may use large volumes of organic solvents. |
Homogenization and Derivatization Strategies for Enhancing Detectability
For solid or semi-solid biological samples, such as insect glands or tissues, initial homogenization is a critical step to release the this compound into a solvent. This is typically achieved by mechanically grinding the tissue in the presence of a suitable organic solvent.
To improve the volatility and thermal stability of this compound for GC analysis, as well as to enhance its mass spectral characteristics, derivatization is often employed. As a ketone, this compound can be converted to a more volatile and stable derivative. A common strategy is oximation, where the keto group is reacted with an oximation reagent like hydroxylamine hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime derivative is more amenable to GC separation and can provide enhanced sensitivity in detection, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
Emerging Analytical Technologies and Data Analysis in this compound Research
The field of analytical chemistry is continuously evolving, with new technologies and data analysis approaches offering unprecedented capabilities for the study of compounds like this compound.
Application of Artificial Intelligence and Chemometrics in Spectral Data Analysis
The vast and complex datasets generated by modern mass spectrometers present a significant challenge for manual interpretation. Artificial intelligence (AI) and chemometrics , the application of statistical and mathematical methods to chemical data, are emerging as powerful tools to extract meaningful information from this data. Machine learning algorithms can be trained to recognize the specific spectral patterns of this compound and its metabolites, even in the presence of significant background noise and matrix interference. These approaches can automate the process of peak identification, deconvolution of co-eluting compounds, and quantitative analysis, leading to higher throughput and more reliable results. Chemometric techniques such as principal component analysis (PCA) and partial least squares (PLS) can be used to analyze complex datasets from metabolomic studies, helping to identify patterns and correlations related to the presence and concentration of this compound.
Miniaturized and High-Throughput Analytical Platforms
There is a growing trend towards the development of miniaturized and high-throughput analytical platforms for the rapid screening of biological samples for this compound. These platforms, often based on microfluidics or "lab-on-a-chip" technology, integrate sample preparation, separation, and detection into a single, small device. Such systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portable, on-site analysis. High-throughput screening (HTS) methodologies, often involving automated liquid handling and rapid detection methods, are also being explored to screen large numbers of samples for the presence of this compound, which is particularly valuable in fields like chemical ecology and pest management.
Future Research Directions and Unanswered Questions
Bridging Synthetic Advancements with Biological Discoveries
The synthesis of Tricos-14-en-2-one is a critical prerequisite for in-depth biological investigation. While general methods for the synthesis of unsaturated ketones are established, future research should focus on developing highly efficient and stereoselective synthetic routes to produce this compound and its potential isomers. This will enable the production of the pure compounds necessary for rigorous biological testing.
A key unanswered question is the specific biological activity of this compound. It is hypothesized to function as an insect pheromone, a role common for structurally similar compounds nih.govwikipedia.orgwikipedia.org. Future research should involve extensive biological evaluations to confirm this and to identify the insect species that utilize it for chemical communication. This would involve laboratory and field-based studies to assess its behavioral effects on various insect species. The synthesis of analogs will also be crucial in structure-activity relationship studies to pinpoint the key molecular features responsible for its biological function nih.gov.
Table 1: Proposed Future Research on Synthesis and Biological Activity
| Research Area | Specific Objectives | Potential Impact |
| Chemical Synthesis | Develop a highly efficient, stereoselective synthesis of (14Z)-Tricos-14-en-2-one and its (14E)-isomer. | Enables production of pure compounds for biological assays. |
| Synthesize a library of structural analogs with variations in chain length, double bond position, and ketone position. | Facilitates structure-activity relationship studies. | |
| Biological Evaluation | Screen this compound for pheromonal activity in a wide range of insect species, particularly Lepidoptera and Diptera. | Identification of the species that use this compound for communication. |
| Conduct electroantennography (EAG) and single-sensillum recording (SSR) studies to determine receptor specificity. | Elucidation of the neural basis of olfaction for this compound. | |
| Perform behavioral assays (e.g., wind tunnel, field trapping) to characterize the behavioral responses elicited by this compound. | Understanding of its role in mating, aggregation, or other behaviors. |
Exploration of Novel Ecological Interactions and Applications
The ecological role of this compound is largely unexplored. Assuming it functions as a pheromone, its role could be multifaceted, acting as a sex attractant, an aggregation signal, or even an alarm pheromone wikipedia.org. Future research should aim to identify the specific ecological context in which this compound is used. This will involve detailed field observations and chemical ecology studies of the species that produce and respond to it.
A critical area of investigation will be to determine if this compound is part of a multi-component pheromone blend, a common phenomenon in insects nih.gov. Identifying other components of the blend and their respective ratios is essential for understanding the specificity of the chemical signal. Furthermore, the potential for this compound to be used in pest management strategies, such as in pheromone-baited traps for monitoring or mating disruption, represents a significant avenue for applied research orst.edu.
Unraveling Complex Enzymatic Regulation and Pathway Interdependencies
The biosynthesis of long-chain unsaturated ketones in insects is generally understood to originate from fatty acid metabolism nih.gov. However, the specific enzymatic machinery and regulatory mechanisms involved in the production of this compound are unknown. Future research should focus on identifying the key enzymes, such as desaturases, elongases, and enzymes involved in the final oxidation or decarboxylation steps.
Insects have evolved to utilize tissue-specific enzymes to transform products of "normal" metabolism into specific pheromone compounds nih.gov. Identifying the genes encoding these enzymes and understanding their regulation is a key challenge. This will likely involve a combination of transcriptomics, proteomics, and functional genomics to identify candidate genes and then validate their function through techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing. Understanding the endocrine regulation of this compound biosynthesis, for instance, by juvenile hormone or pheromone biosynthesis activating neuropeptide (PBAN), is another important research direction nih.gov.
Development of Innovative Analytical Tools for In Situ and Real-Time Monitoring
The ability to detect and quantify this compound in real-time and in situ is crucial for understanding its ecological role and for developing effective monitoring tools. Current methods for pheromone identification often rely on gas chromatography-mass spectrometry (GC-MS) of solvent extracts or volatile collections rothamsted.ac.uk. While powerful, these methods lack the temporal and spatial resolution to monitor pheromone release in real-time.
Future research should focus on developing novel analytical tools for the sensitive and selective detection of this compound in the field. This could include the development of biosensors based on insect olfactory receptors or pheromone-binding proteins. Additionally, advancements in portable mass spectrometry and other spectroscopic techniques could enable real-time monitoring of pheromone plumes in the natural environment. Such tools would be invaluable for studying the dynamics of chemical communication and for optimizing the deployment of pheromone-based pest management strategies insectslimited.compesticidestewardship.orgmuseumpests.net.
Theoretical and Computational Chemistry Approaches to this compound Reactivity and Interactions
Theoretical and computational chemistry offer powerful tools to investigate the structure, reactivity, and interactions of this compound at a molecular level. Future research in this area can provide valuable insights that complement experimental studies. Computational models can be used to predict the three-dimensional structure of this compound and its various conformers, which is crucial for understanding its interaction with biological receptors.
A key area for computational investigation is the interaction between this compound and its putative olfactory receptor(s). Molecular docking and molecular dynamics simulations can be employed to model this interaction and to identify the key amino acid residues involved in binding nih.govnih.govresearchgate.netfrontiersin.orgtandfonline.com. This information can guide the design of synthetic analogs with enhanced or antagonistic activity. Furthermore, computational studies can be used to investigate the chemical reactivity of the α,β-unsaturated ketone moiety, which may be important for its degradation in the environment or its metabolism within the insect copernicus.orgresearchgate.netnih.govmdpi.comresearchgate.net.
Table 2: Proposed Future Computational Studies
| Research Area | Specific Objectives | Computational Methods |
| Molecular Modeling | Predict the 3D structure and conformational landscape of this compound. | Quantum mechanics (QM), Molecular mechanics (MM). |
| Receptor-Ligand Interactions | Model the binding of this compound to putative olfactory receptors. | Molecular docking, Molecular dynamics (MD) simulations. |
| Identify key binding site residues and predict binding affinities of analogs. | Free energy perturbation (FEP), Thermodynamic integration (TI). | |
| Chemical Reactivity | Investigate the reactivity of the α,β-unsaturated ketone moiety towards nucleophiles and radicals. | Density functional theory (DFT), Ab initio methods. |
| Predict potential degradation pathways in the environment. | QM/MM simulations. |
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for characterizing Tricos-14-en-2-one, and how should they be reported to ensure reproducibility?
- Methodological Answer : Characterize this compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) for structural confirmation. Ensure purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Report experimental conditions (e.g., solvent, temperature) and calibration standards in detail. Cross-reference spectral data with known analogs to validate assignments. For reproducibility, follow guidelines that emphasize full disclosure of instrumental settings and raw data archiving .
Q. How should researchers design an initial synthesis pathway for this compound?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors (e.g., fatty acid derivatives). Prioritize reactions with high atom economy, such as Wittig olefination or cross-metathesis, to construct the enone moiety. Document reaction parameters (catalyst, solvent, temperature) systematically. Use small-scale trials to optimize yield before scaling. Include negative results (e.g., failed catalysts) to guide troubleshooting .
Q. What are common challenges in purifying this compound, and how can they be mitigated?
- Methodological Answer : Challenges include low volatility (complicating distillation) and solubility issues in polar solvents. Employ column chromatography with gradient elution or recrystallization using mixed solvents (e.g., hexane/ethyl acetate). Validate purity via melting point analysis and thin-layer chromatography (TLC). Pre-purify crude products via liquid-liquid extraction to remove polar impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during this compound characterization?
- Methodological Answer : Apply triangulation by comparing data from multiple techniques (e.g., IR, NMR, X-ray crystallography). Replicate experiments under controlled conditions to isolate variables (e.g., moisture, oxygen). Use computational tools (DFT calculations) to predict spectra and identify anomalies. Document inconsistencies in supplementary materials and discuss potential sources (e.g., stereochemical ambiguity) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate critical variables (e.g., reaction time, stoichiometry). Use response surface methodology to identify optimal conditions. Monitor intermediates via in-situ techniques (e.g., FTIR) to minimize side reactions. Implement flow chemistry for exothermic steps to improve control. Validate scalability by comparing batch vs. continuous processes .
Q. How can the PICO framework structure research on this compound’s biological activity?
- Methodological Answer :
- Population : Define the biological system (e.g., enzyme, cell line).
- Intervention : Specify the compound’s concentration and delivery method.
- Comparison : Use a control (e.g., solvent-only) and reference compounds.
- Outcome : Quantify effects (e.g., IC₅₀, inhibition kinetics).
Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance. For example: “Does this compound (10 µM) inhibit [enzyme X] more effectively than [reference Y] in [cell model Z]?” .
Q. How can mixed-methods approaches evaluate this compound’s environmental impact?
- Methodological Answer : Combine quantitative LC-MS analysis (to measure biodegradation rates) with qualitative interviews (to assess regulatory challenges). Use triangulation to validate findings: e.g., compare lab degradation data with field sediment samples. Structure the study around iterative cycles of data collection and analysis to address contradictions (e.g., lab-field disparities) .
Q. What systematic steps ensure rigorous literature reviews on this compound’s properties?
- Methodological Answer : Use databases (Web of Science, SciFinder) with Boolean terms (e.g., “this compound AND synthesis”). Filter for peer-reviewed studies and prioritize primary sources. Create annotated bibliographies to track methodologies and gaps. Critically appraise sources for bias (e.g., industry-funded studies) and reproducibility. Synthesize findings thematically (e.g., synthetic routes, bioactivity) .
Key Methodological Principles
- Data Validation : Use triangulation (e.g., spectral, computational, replicative) to resolve contradictions .
- Experimental Design : Apply frameworks like PICO and FINER to refine hypotheses and ensure feasibility .
- Reproducibility : Document protocols exhaustively, including negative results and instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
